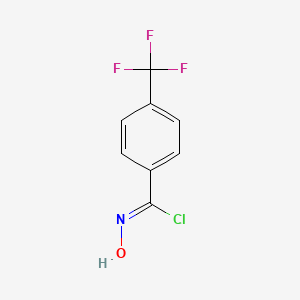

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Descripción general

Descripción

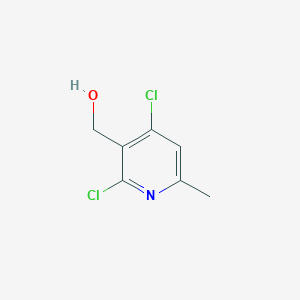

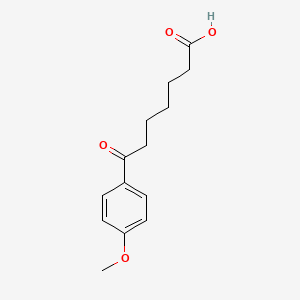

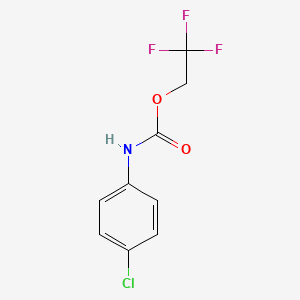

“N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is a chemical compound with the CAS Number: 74467-05-3 . It has a molecular weight of 223.58 g/mol . The IUPAC name for this compound is 1-(chloro(nitroso)methyl)-4-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular formula of “N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is C8H5ClF3NO . The InChI code for this compound is 1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,7H .

Physical And Chemical Properties Analysis

“N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride” is a combustible material . It’s also water-reactive and produces flammable gases on contact with water . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), and Hydrogen chloride gas .

Aplicaciones Científicas De Investigación

Kinetics and Hydrolysis Mechanisms

Kinetics and Mechanism of Hydrolysis

Studies have shown that the hydrolysis of N-(benzenesulfonyl) benzimidoyl chlorides, which share a structural similarity with N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride, involves complex kinetics and mechanisms. The hydrolysis rate is influenced by pH and solvent effects, suggesting that the reactivity of such compounds can be tuned by varying these conditions (Kim & Kwon, 1989).

Synthetic Applications

Synthesis of Heterocyclic Compounds

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride can serve as a precursor in the synthesis of various heterocyclic compounds. For example, the synthesis of 1-[(4-Methoxyphenylimino)phenylmethyl]-3-(naphth- alen-1-yl) thiourea demonstrates the compound's utility in constructing complex molecular structures (Xing, 2009).

Building Blocks for Organic Synthesis

The compound's reactivity, especially in forming trifluoromethyl-substituted heterocyclic compounds, makes it a valuable building block in organic synthesis. For example, reactions with amidines yield various heterocycles, highlighting its versatility in constructing fluorinated organic molecules (Sewald & Burger, 1993).

Advanced Material Synthesis

Functionalization of Polymers

The use of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride in the functionalization of cellulose demonstrates its potential in modifying and improving the properties of materials. This application underscores the compound's role in the development of advanced materials with tailored functionalities (Heinze, Schwikal, & Barthel, 2005).

Chemical Reactivity and Derivatization

Reactivity and Derivatization

The compound's reactivity has been explored in various chemical derivatization studies, such as the development of fluorescent derivatization reagents for compounds with hydroxyl and amino groups. This highlights its utility in analytical chemistry for enhancing the detectability of specific functional groups (Tsuruta & Kohashi, 1987).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as flammable and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also poses a specific target organ toxicity risk (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

(1Z)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALQVNZAQRGNQE-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455081 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride | |

CAS RN |

74467-05-3 | |

| Record name | N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)